N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide: is a compound with an intriguing structure. Let’s break it down:
- The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in this compound. Indole derivatives have diverse biological activities and are found in various synthetic drug molecules .
- The compound consists of an indole moiety linked to an aminoacetamide group via an ethyl bridge.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.
Custom Synthesis: Specific synthetic routes may vary, but they typically involve indole ring formation followed by acetylation of the amino group.
- Industrial-scale production methods are proprietary and may involve specialized conditions and reagents.
Chemical Reactions Analysis
Reactions: can undergo various reactions, including electrophilic substitution on the indole ring.
Common Reagents: These reactions may involve Lewis acids, bases, and other reagents.
Major Products: The specific products depend on reaction conditions but could include derivatives with modified substituents on the indole ring.
Scientific Research Applications
Chemistry: Studying the reactivity of indole derivatives and designing novel analogs.
Biology: Investigating its impact on cellular processes, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: Developing applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole-based compounds.
Similar Compounds: Explore related structures, such as tryptophan or other indole derivatives.
Properties
Molecular Formula |
C18H20ClN5O |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide |
InChI |
InChI=1S/C18H20ClN5O/c1-12-9-13(2)23-18(22-12)21-11-17(25)20-6-8-24-7-5-14-3-4-15(19)10-16(14)24/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,20,25)(H,21,22,23) |
InChI Key |
HGHFIWGQROAFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
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